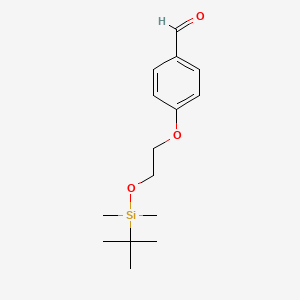

4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde

Description

4-(2-(Tert-Butyldimethylsilyloxy)ethoxy)benzaldehyde (CAS: 566949-37-9) is a silyl-protected benzaldehyde derivative. Its structure features a tert-butyldimethylsilyl (TBS) ether group attached via an ethoxy linker to the para-position of the benzaldehyde moiety . The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes, particularly in organic and pharmaceutical chemistry. This compound is utilized as an intermediate in multistep syntheses, where temporary protection of reactive sites is required .

Properties

IUPAC Name |

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-10-17-14-8-6-13(12-16)7-9-14/h6-9,12H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMRFJXCBUYTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728491 | |

| Record name | 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566949-37-9 | |

| Record name | 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The protected intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Oxidation: The aldehyde group in 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the tert-butyldimethylsilyl group.

Major Products:

Oxidation: 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzoic acid.

Reduction: 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzyl alcohol.

Substitution: 4-(2-Hydroxyethoxy)benzaldehyde.

Scientific Research Applications

4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde is used in various scientific research applications:

Chemistry: It is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology: It is used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4-(2-(TBS-oxy)ethoxy)benzaldehyde and related benzaldehyde derivatives:

Key Observations:

- TBS Group vs. Pyridyl/Amino Groups: The TBS group provides steric bulk and lipophilicity, making it ideal for temporary protection .

- Ether vs. Imidazole Functionality : The nitroimidazole derivative (C₁₆H₁₉N₃O₆) is designed for biological activity, undergoing reduction in hypoxic environments to target tumor cells . The TBS compound lacks such reactivity, focusing instead on synthetic utility.

Physicochemical Properties

| Property | 4-(2-(TBS-oxy)ethoxy)benzaldehyde | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |

|---|---|---|---|

| LogP (Predicted) | ~4.2 (highly lipophilic) | ~1.8 (moderate polarity) | ~1.5 (polar due to dioxane) |

| Solubility | Low in water; soluble in organic solvents | Moderate in polar aprotic solvents | Moderate in water and ethanol |

| Stability | Stable under basic conditions; cleaved by acids/fluorides | Sensitive to oxidation | Stable in neutral conditions |

Key Observations:

Biological Activity

4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde is an organic compound notable for its structural features, including a benzaldehyde moiety and a tert-butyldimethylsilyloxyethoxy substituent. This compound is primarily recognized for its utility in organic synthesis, particularly as a protecting group for hydroxyl functionalities. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-(2-(Tert-butyldimethylsilyloxy)ethoxy)benzaldehyde can be represented as follows:

- Chemical Formula : C_{15}H_{24}O_3Si

- Molecular Weight : 288.43 g/mol

- Functional Groups : Benzaldehyde, tert-butyldimethylsilyl ether

The presence of the tert-butyldimethylsilyl group imparts significant stability and steric hindrance, making it advantageous for selective reactions in multi-step syntheses. This stability is crucial when developing pharmaceuticals, where protecting groups are often essential during synthetic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Benzaldehyde | Benzaldehyde | Antibacterial activity, antibiotic modulation |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Antioxidant properties, potential anticancer activity |

| 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | Used in organic synthesis, stability in reactions |

Case Studies and Research Findings

- Antibiotic Modulation :

-

Synthesis Applications :

- The compound’s protective properties have been highlighted in synthetic pathways where selective reactions are paramount. The steric hindrance provided by the tert-butyldimethylsilyl group allows for minimized side reactions, which is critical when synthesizing complex organic molecules.

Q & A

Q. What are the standard synthetic routes for 4-(2-(tert-butyldimethylsilyloxy)ethoxy)benzaldehyde?

The synthesis typically involves two key steps: (1) silylation of a hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to protect the reactive site, followed by (2) etherification with a dihaloalkane (e.g., bis(2,2′-dichloroethyl)ether) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). For example, 4-hydroxybenzaldehyde derivatives are first silylated under anhydrous conditions, then reacted with dichloroethyl ether to form the ether linkage . Adjustments to stoichiometry and reaction time are critical to minimize byproducts like unreacted intermediates or over-silylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the silyl-protected hydroxyl group (absence of -OH signal) and ether linkage (signals at δ ~3.6–4.5 ppm for -OCH₂CH₂-).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-O-C) validate the aldehyde and silyl ether functionalities.

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between aromatic rings and aliphatic chains, critical for understanding steric effects in subsequent reactions .

Q. What are the primary research applications of this compound?

It serves as a key precursor in:

- Macrocyclic Chemistry : Condensation with polyamines to form Schiff bases or cryptands for host-guest studies .

- Drug Discovery : Functionalization of the aldehyde group enables conjugation with biomolecules (e.g., peptides) for targeted delivery systems .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., split peaks) be resolved during characterization?

Split peaks in NMR may arise from rotameric equilibria in the flexible ethoxy chain or residual solvents. Strategies include:

Q. How can reaction conditions be optimized to improve purity and yield?

- Inert Atmosphere : Use N₂/Ar to prevent hydrolysis of the TBDMS group.

- Controlled Temperature : Maintain 40–50°C during etherification to avoid side reactions (e.g., aldehyde oxidation).

- Purification : Column chromatography with hexane/ethyl acetate gradients (8:2 to 7:3) isolates the product with >95% purity .

Q. What stability challenges exist under varying storage conditions?

The TBDMS group is susceptible to acidic hydrolysis (e.g., traces of HCl in solvents). Stability tests show:

Q. How can computational modeling (e.g., DFT) predict reactivity in macrocycle synthesis?

Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites for Schiff base formation.

- Transition-State Energy Barriers : Predicts regioselectivity in condensations with diamines .

Methodological and Analytical Considerations

Q. Which analytical methods are recommended for assessing purity?

Q. What safety protocols are critical during handling?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile byproducts (e.g., chlorinated compounds).

- Waste Disposal : Neutralize acidic/basic residues before disposal .

Data Contradictions and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.